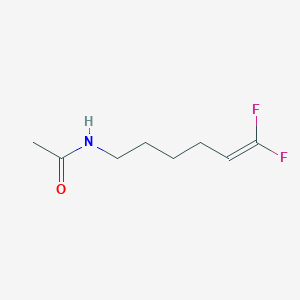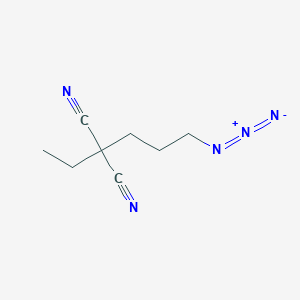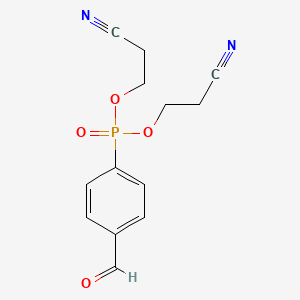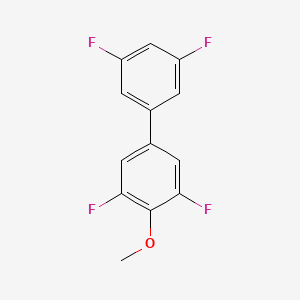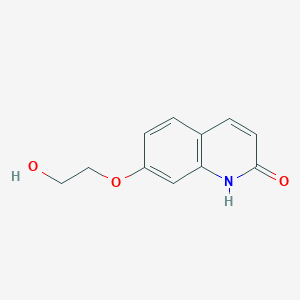
7-(2-hydroxyethoxy)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxyethoxy)-1H-quinolin-2-one: is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinoline ring system with a hydroxyethoxy substituent at the 7-position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethoxy)-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxyquinolin-2-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-hydroxyethoxy)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone ring to its corresponding hydroquinoline form.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
7-(2-hydroxyethoxy)-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that quinolinone derivatives possess antimicrobial, antiviral, and anticancer properties, making them potential candidates for drug development.
Industry: The compound is used in the development of materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 7-(2-hydroxyethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxyquinolin-2-one: Lacks the hydroxyethoxy substituent but shares the quinolinone core structure.
7-(2-hydroxypropoxy)-1H-quinolin-2-one: Similar structure with a propoxy group instead of a hydroxyethoxy group.
7-(2-hydroxyethoxy)-1H-pyridin-2-one: Contains a pyridinone ring instead of a quinolinone ring
Uniqueness
The presence of the hydroxyethoxy group at the 7-position of the quinolinone ring imparts unique chemical and biological properties to 7-(2-hydroxyethoxy)-1H-quinolin-2-one. This substituent enhances the compound’s solubility and may improve its interaction with biological targets compared to similar compounds .
Propiedades
Número CAS |
877969-59-0 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
7-(2-hydroxyethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-5-6-15-9-3-1-8-2-4-11(14)12-10(8)7-9/h1-4,7,13H,5-6H2,(H,12,14) |
Clave InChI |
NCPUVKZZEPQEKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)N2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


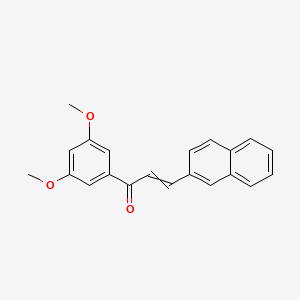
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
difluorosilane](/img/structure/B12605619.png)
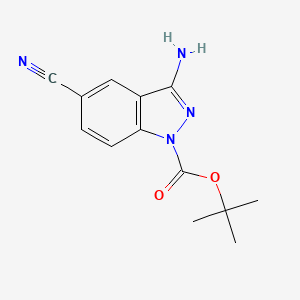
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)

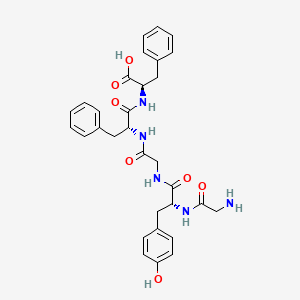


![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
